molecular formula C12H15N B082885 4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline CAS No. 14465-52-2

4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline

Cat. No. B082885
CAS RN: 14465-52-2
M. Wt: 173.25 g/mol
InChI Key: MXPNWJITJKKJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity as a recreational drug. It is a potent agonist of the cannabinoid receptors and produces effects similar to those of THC, the active ingredient in marijuana. However, due to its high potency and potential for abuse, it has been banned in many countries. Despite its illicit use, MMB-CHMINACA has also shown promise in scientific research.

Mechanism Of Action

4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline exerts its effects by binding to and activating cannabinoid receptors in the brain and other organs. This leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases. The overall effect is the modulation of neurotransmitter release and the regulation of various physiological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline are similar to those of THC, including altered perception, mood, and cognition. However, due to its high potency, 4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline can produce more severe effects, such as hallucinations, paranoia, and respiratory depression. Long-term use of 4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline can also lead to addiction and other adverse health effects.

Advantages And Limitations For Lab Experiments

4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline has several advantages for use in scientific research, including its high potency and selectivity for cannabinoid receptors. It can be used to investigate the pharmacology of these receptors and their role in various physiological processes. However, the high potency and potential for abuse also make it a challenging compound to work with, and caution must be taken to ensure proper safety protocols are followed.

Future Directions

There are several possible future directions for research involving 4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline. These include further investigations into its pharmacology and potential therapeutic applications, as well as studies on the long-term effects of its use. Additionally, research could explore the development of safer and more selective synthetic cannabinoids that could be used for scientific research and potential therapeutic use.

Synthesis Methods

4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline can be synthesized through a multistep process involving the condensation of 4-methylaminobenzonitrile with 2-methylbut-3-yn-2-ol, followed by the addition of a chloroformate derivative and subsequent deprotection. The final product is a white powder that is soluble in organic solvents.

Scientific Research Applications

4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline has been used in scientific research to investigate the pharmacology of cannabinoid receptors and their role in various physiological processes. It has been shown to be a potent agonist of CB1 and CB2 receptors, with a higher affinity for CB1 receptors. Studies have also explored the potential therapeutic applications of 4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline, such as its use in pain management and the treatment of neurological disorders.

properties

CAS RN

14465-52-2

Product Name

4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

4-methyl-N-(2-methylbut-3-yn-2-yl)aniline

InChI

InChI=1S/C12H15N/c1-5-12(3,4)13-11-8-6-10(2)7-9-11/h1,6-9,13H,2-4H3

InChI Key

MXPNWJITJKKJGU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(C)(C)C#C

Canonical SMILES

CC1=CC=C(C=C1)NC(C)(C)C#C

synonyms

N-(1,1-Dimethyl-2-propynyl)-p-toluidine

Origin of Product

United States

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